3-Fluoro-4-methylsulfonylaniline hydrochloride
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Overview
Description
3-Fluoro-4-methylsulfonylaniline hydrochloride is a high-purity aniline derivative with a unique molecular structure. It is known for its versatility and is used in various advanced research applications. The compound has a molecular weight of 225.66 g/mol and is identified by the CAS number 1197233-67-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylsulfonylaniline hydrochloride typically involves the fluorination of 4-methylsulfonylaniline. The reaction conditions often include the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylsulfonylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylsulfonylaniline hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Potential use in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylsulfonylaniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler fluorinated aniline derivative with different reactivity and applications.
4-Methylsulfonylaniline: Lacks the fluorine atom, leading to different chemical properties and reactivity.
3-Fluoroaniline: Similar fluorinated aniline but without the methylsulfonyl group, resulting in different biological and chemical behavior.
Uniqueness
3-Fluoro-4-methylsulfonylaniline hydrochloride is unique due to the presence of both the fluorine atom and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
3-Fluoro-4-methylsulfonylaniline hydrochloride is a compound of significant interest in biochemical research due to its unique structural features and potential applications in drug development. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and implications for therapeutic use.
Chemical Structure and Properties
The compound has a molecular formula of C₇H₈ClFNO₂S and a molecular weight of 225.66 g/mol. It is characterized by the presence of a fluorine atom and a methylsulfonyl group, which contribute to its reactivity and biological interactions. The CAS number for this compound is 1197233-67-2.
The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly enzymes and receptors. The fluorine atom enhances lipophilicity, facilitating better interaction with lipid membranes and proteins, while the methylsulfonyl group plays a critical role in binding to active sites of enzymes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting their catalytic activities. This inhibition can lead to alterations in metabolic pathways and cellular processes.
1. Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance:
Enzyme | Inhibition Type | IC₅₀ (nM) |
---|---|---|
Human Monoacylglycerol Lipase (MAGL) | Competitive | 133.9 |
Human Fatty Acid Amide Hydrolase (FAAH) | Non-competitive | 5.9 |
These values suggest that the compound may selectively inhibit MAGL while showing lower potency against FAAH, indicating potential for targeted therapeutic applications .
2. Cell Cycle Analysis
In vitro studies have demonstrated that compounds structurally related to this compound can induce cell cycle arrest in cancer cell lines such as HeLa. For example, one study reported that a related compound caused significant blockade in the G2-M phase of the cell cycle, leading to increased apoptosis .
3. Apoptotic Effects
The compound has also shown pro-apoptotic effects in cancer cells, characterized by increased early and late apoptotic cells upon treatment. Flow cytometry analysis indicated a significant increase in apoptosis markers after administration of related compounds at nanomolar concentrations .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A recent study evaluated the enzyme inhibition properties of various derivatives, including this compound, confirming its role as a potent inhibitor of MAGL with promising selectivity over FAAH .
- Cancer Cell Proliferation : Another investigation highlighted the compound's ability to inhibit proliferation in cancer cell lines through modulation of key signaling pathways associated with cell growth and survival .
Properties
IUPAC Name |
3-fluoro-4-methylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFYZTVOOZCYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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